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Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-nitroanisole, a substituted aromatic compound, has emerged as a

valuable and versatile building block in organic synthesis. Its unique structural features,

comprising a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy

group, render it a strategic starting material for the construction of complex molecular

architectures. This guide provides a comprehensive overview of the chemical properties, key

reactions, and applications of 2-Bromo-5-nitroanisole, with a focus on its utility in the

development of pharmaceuticals, agrochemicals, and advanced materials. Detailed

experimental protocols, quantitative data, and mechanistic insights are presented to assist

researchers in leveraging the full potential of this important synthetic intermediate.

Core Chemical and Physical Properties
2-Bromo-5-nitroanisole is a crystalline solid, typically appearing as a light brown or yellow

powder.[1][2] Its key physical and chemical properties are summarized in the table below,

providing essential data for its handling, storage, and use in chemical reactions.
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Property Value Reference(s)

CAS Number 77337-82-7 [1]

Molecular Formula C₇H₆BrNO₃ [1]

Molecular Weight 232.03 g/mol [1]

Melting Point 99-103 °C [1]

Boiling Point 302.1±22.0 °C (Predicted) [1]

Density 1.640±0.06 g/cm³ (Predicted) [1]

Appearance Crystalline Powder [1][2]

Solubility Insoluble in water [1]

Storage
Sealed in a dry, room

temperature environment
[1]

Reactivity and Synthetic Applications
The reactivity of 2-Bromo-5-nitroanisole is dictated by the interplay of its functional groups.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while

the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic

substitution and influences the regioselectivity of other transformations. The methoxy group, an

electron-donating group, also modulates the reactivity of the aromatic ring.

This unique combination of functionalities makes 2-Bromo-5-nitroanisole a valuable precursor

for the synthesis of a wide range of organic molecules. Its applications are particularly

prominent in the construction of biaryl and arylamine scaffolds, which are common motifs in

biologically active compounds and functional materials.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the

formation of carbon-carbon bonds. In the context of 2-Bromo-5-nitroanisole, this reaction

allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position,

leading to the synthesis of substituted 5-nitroanisole derivatives. These products can serve as
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intermediates in the synthesis of more complex molecules, including potential kinase inhibitors

and other biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-
nitroanisole with Arylboronic Acids

Materials:

2-Bromo-5-nitroanisole (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine

ligand) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with the addition of water

Procedure:

To a dry Schlenk flask or reaction vial, add 2-Bromo-5-nitroanisole, the arylboronic acid,

the palladium catalyst, the ligand (if required), and the base.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent(s) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by

TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

While specific yield data for a wide range of Suzuki-Miyaura reactions with 2-Bromo-5-
nitroanisole is not extensively tabulated in the literature, the following table provides

representative yields for the coupling of various aryl bromides with different boronic acids under

optimized conditions. This data can serve as a valuable reference for predicting the outcome of

similar reactions with 2-Bromo-5-nitroanisole.

Aryl
Bromide

Boronic
Acid

Catalyst/
Ligand

Base Solvent Temp (°C) Yield (%)

4-Bromo-

N,N-

dimethylani

line

Phenylboro

nic acid

Pd(OAc)₂ /

SPhos
K₃PO₄

Toluene/H₂

O
100 95

2-

Bromotolue

ne

4-

Methoxyph

enylboronic

acid

Pd(PPh₃)₄ Na₂CO₃
Toluene/Et

OH/H₂O
80 92

4-

Bromoacet

ophenone

Phenylboro

nic acid

PdCl₂(dppf

)
K₂CO₃ DMF 90 88

Diagram: Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is

indispensable for the formation of carbon-nitrogen bonds.[3] This reaction allows for the

coupling of 2-Bromo-5-nitroanisole with a wide variety of primary and secondary amines,

providing access to a diverse range of N-aryl compounds. These products are of significant

interest in medicinal chemistry, as the N-aryl moiety is a common feature in many biologically

active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-5-
nitroanisole

Materials:

2-Bromo-5-nitroanisole (1.0 equiv)

Amine (1.1-1.5 equiv)

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.5 equiv)

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
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Procedure:

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the

palladium catalyst, the ligand, and the base.

Add 2-Bromo-5-nitroanisole and the amine.

Add the anhydrous solvent.

Seal the vessel and heat the reaction mixture with stirring to the desired temperature

(typically 80-110 °C) for the specified time (typically 1-24 hours).

Monitor the reaction's progress using TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent and filter through a pad of celite to remove

palladium residues.

Wash the filtrate with water and brine.

Dry the organic layer, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

The following table presents representative yields for the Buchwald-Hartwig amination of

various aryl bromides with different amines. This data offers a useful reference for planning

syntheses involving 2-Bromo-5-nitroanisole.
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Aryl
Bromide

Amine
Catalyst/
Ligand

Base Solvent Temp (°C) Yield (%)

4-

Bromotolue

ne

Morpholine
Pd(OAc)₂ /

BINAP
NaOtBu Toluene 100 95

1-Bromo-4-

fluorobenz

ene

Aniline
Pd₂(dba)₃ /

XPhos
K₃PO₄

1,4-

Dioxane
110 88

3-

Bromopyrid

ine

Piperidine
Pd(OAc)₂ /

RuPhos
Cs₂CO₃ Toluene 100 92

Diagram: Buchwald-Hartwig Amination Catalytic Cycle
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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
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Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group in the para position relative to

the bromine atom makes the aromatic ring of 2-Bromo-5-nitroanisole susceptible to

nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing

a variety of nucleophiles, such as alkoxides, thiolates, and amines, by displacing the bromide

leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 2-Bromo-
5-nitroanisole

Materials:

2-Bromo-5-nitroanisole (1.0 equiv)

Nucleophile (e.g., sodium methoxide, sodium phenoxide, or an amine) (1.1-2.0 equiv)

Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Base (if the nucleophile is an amine, e.g., K₂CO₃ or Et₃N)

Procedure:

Dissolve 2-Bromo-5-nitroanisole in the polar aprotic solvent in a round-bottom flask.

Add the nucleophile (and base, if necessary).

Heat the reaction mixture to the appropriate temperature (ranging from room temperature

to >100 °C, depending on the nucleophile's reactivity) and stir.

Monitor the reaction by TLC or LC-MS.

Once the reaction is complete, cool the mixture and pour it into water to precipitate the

product.

Collect the solid by filtration, wash with water, and dry.

If necessary, recrystallize or purify the product by column chromatography.
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Diagram: Nucleophilic Aromatic Substitution Mechanism
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Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Drug Discovery and Materials
Science
The derivatives of 2-Bromo-5-nitroanisole are valuable intermediates in the synthesis of a

variety of target molecules with important biological and material properties.

Pharmaceuticals: The biaryl and N-aryl scaffolds accessible from 2-Bromo-5-nitroanisole
are prevalent in many classes of therapeutic agents. For instance, substituted anilines and

biaryls are key components of numerous kinase inhibitors, which are a major class of anti-

cancer drugs. The nitro group can be readily reduced to an amino group, providing an

additional point for diversification and interaction with biological targets. While direct

synthesis of a marketed drug from 2-bromo-5-nitroanisole is not prominently documented,

its structural motifs are highly relevant to the design of novel inhibitors for various signaling

pathways, including those involving protein kinases.

Agrochemicals: The development of novel fungicides and herbicides often relies on the

synthesis of new heterocyclic and aromatic compounds. The reactivity of 2-Bromo-5-
nitroanisole allows for the construction of diverse molecular libraries that can be screened

for agrochemical activity. The nitrophenyl ether moiety is a known pharmacophore in some

agricultural chemicals.
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Materials Science: Substituted biphenyls and arylamines are fundamental units in the

construction of organic electronic materials, such as organic light-emitting diodes (OLEDs)

and organic photovoltaics (OPVs). The ability to tune the electronic properties of these

molecules through the introduction of various substituents makes 2-Bromo-5-nitroanisole
an attractive starting material for the synthesis of novel electroactive and photoactive

polymers and small molecules.

Conclusion
2-Bromo-5-nitroanisole is a highly valuable and versatile building block in organic synthesis.

Its trifunctional nature allows for a wide range of chemical transformations, including powerful

cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily generate

diverse libraries of biaryl and N-aryl compounds makes it a strategic starting material for

researchers in drug discovery, agrochemical development, and materials science. The

experimental protocols and data presented in this guide provide a solid foundation for the

effective utilization of 2-Bromo-5-nitroanisole in the synthesis of novel and functional

molecules. As the demand for complex and diverse chemical entities continues to grow, the

importance of such versatile building blocks in modern organic synthesis is set to increase

even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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